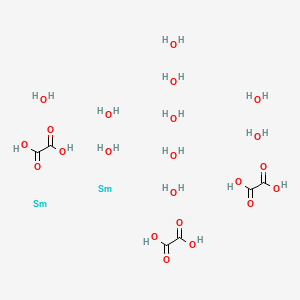
LANTHANUM ZIRCONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum zirconate is a ceramic compound with the chemical formula La₂Zr₂O₇. It is known for its pyrochlore structure, which imparts unique thermal and mechanical properties. This compound is particularly valued for its low thermal conductivity and high thermal stability, making it a promising candidate for various high-temperature applications, especially as a thermal barrier coating in gas turbines and other high-temperature environments .
Preparation Methods
Lanthanum zirconate can be synthesized through several methods, including:
Citrate Synthesis: This method involves the use of citric acid as a chelating agent to form a precursor solution, which is then calcined to produce this compound powder.
Coprecipitation: In this method, lanthanum and zirconium salts are precipitated together from an aqueous solution, followed by calcination to form the desired compound.
Solid State Decomposition: This involves the decomposition of metal nitrate-urea mixtures at high temperatures to yield this compound.
Solution Precursor Plasma Spray: This technique allows for the simultaneous synthesis and deposition of this compound coatings by using a solution precursor.
Chemical Reactions Analysis
Lanthanum zirconate primarily undergoes the following types of reactions:
Oxidation: This compound can be oxidized at high temperatures, leading to the formation of thermally grown oxide layers.
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The major products formed depend on the specific reaction conditions and the nature of the substituting cations.
Scientific Research Applications
Lanthanum zirconate has a wide range of scientific research applications, including:
Thermal Barrier Coatings: Due to its low thermal conductivity and high thermal stability, this compound is extensively used as a thermal barrier coating in gas turbines and other high-temperature applications.
Catalysis: Its unique structure and stability make it a potential catalyst in various chemical reactions.
Solid Oxide Fuel Cells: This compound is used as an electrolyte material in solid oxide fuel cells due to its ionic conductivity.
Nuclear Applications: Its stability under radiation makes it suitable for use in nuclear reactors.
Mechanism of Action
The effectiveness of lanthanum zirconate in its applications is primarily due to its pyrochlore structure, which provides a high degree of thermal stability and low thermal conductivity. The ordered arrangement of lanthanum and zirconium cations in the lattice contributes to its unique properties. In thermal barrier coatings, the compound acts as an insulating layer, reducing heat transfer to the underlying substrate and thereby enhancing the durability and efficiency of high-temperature components .
Comparison with Similar Compounds
Lanthanum zirconate is often compared with other pyrochlore and fluorite structure compounds, such as:
- Samarium Zirconate (Sm₂Zr₂O₇)
- Gadolinium Zirconate (Gd₂Zr₂O₇)
- Europium Zirconate (Eu₂Zr₂O₇)
These compounds share similar thermal and structural properties but differ in their specific thermal conductivities and stabilities. This compound is unique due to its lower thermal conductivity and higher thermal stability compared to these similar compounds .
Properties
CAS No. |
12031-48-0 |
|---|---|
Molecular Formula |
La2O7Zr2 |
Molecular Weight |
572.25 |
Synonyms |
LANTHANUM ZIRCONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


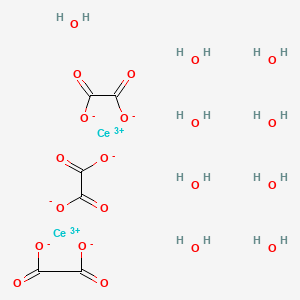

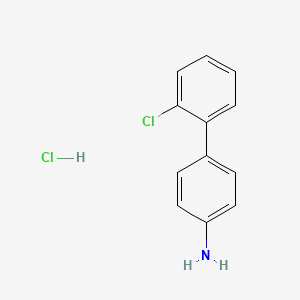
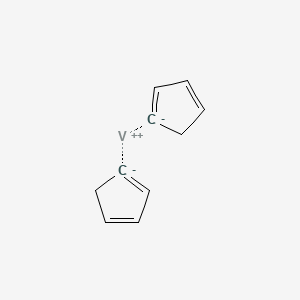
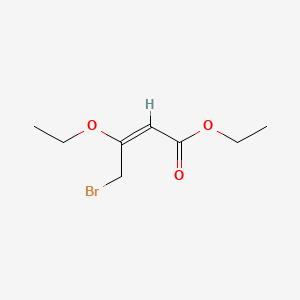
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)
